[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate

Living radical polymerization Photoiniferter Block copolymer synthesis

[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate (CAS 89964-93-2), commonly referred to as p-xylylenebis(N,N-diethyldithiocarbamate) or XDC, is a symmetrical, bifunctional organosulfur compound (C18H28N2S4, MW 400.69 g/mol) consisting of a para-substituted phenyl ring bearing two N,N-diethyldithiocarbamate moieties. With a melting point of 75.0–80.0 °C and commercially available at ≥98.0% purity (HPLC and total nitrogen basis), this compound serves as a shelf-stable solid that is soluble in common organic solvents such as chloroform.

Molecular Formula C18H28N2S4
Molecular Weight 400.7 g/mol
CAS No. 89964-93-2
Cat. No. B1584659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate
CAS89964-93-2
Molecular FormulaC18H28N2S4
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)SCC1=CC=C(C=C1)CSC(=S)N(CC)CC
InChIInChI=1S/C18H28N2S4/c1-5-19(6-2)17(21)23-13-15-9-11-16(12-10-15)14-24-18(22)20(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3
InChIKeyCKESHWQHGBKZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

89964-93-2 (p-Xylylenebis(N,N-diethyldithiocarbamate)): Key Identifiers and Compound Class for Procurement


[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate (CAS 89964-93-2), commonly referred to as p-xylylenebis(N,N-diethyldithiocarbamate) or XDC, is a symmetrical, bifunctional organosulfur compound (C18H28N2S4, MW 400.69 g/mol) consisting of a para-substituted phenyl ring bearing two N,N-diethyldithiocarbamate moieties [1]. With a melting point of 75.0–80.0 °C and commercially available at ≥98.0% purity (HPLC and total nitrogen basis), this compound serves as a shelf-stable solid that is soluble in common organic solvents such as chloroform . Its defining structural feature—two terminal dithiocarbamate groups linked through a rigid aromatic spacer—enables it to act as a bifunctional agent in radical polymerization, a neutral carrier in ion-selective electrodes, and a chelating extractant in metal separation processes [2][3].

Why Close Analogs Cannot Substitute for CAS 89964-93-2 (XDC) in Precision Applications


Despite the ubiquity of dithiocarbamate derivatives in polymer chemistry and analytical science, structural differences among in-class compounds produce divergent functional outcomes that preclude simple substitution. CAS 89964-93-2 (XDC) differs from benzyl N,N-diethyldithiocarbamate (BDC) in its bifunctional character, enabling ABA triblock copolymer architectures that monofunctional analogs cannot access [1]. It differs from 1,2,4,5-tetrakis(N,N-diethyldithiocarbamylmethyl)benzene (DDC) in that XDC yields soluble bifunctional polymers, whereas DDC induces gelation during styrene polymerization [1]. It differs from zinc diethyldithiocarbamate (ZDEC) in that XDC serves as a neutral carrier for potentiometric sensing rather than a sulfur-donating vulcanization accelerator [2][3]. It differs from o-xylylene bis(diisobutyldithiocarbamate) in both steric profile and extraction kinetics for palladium(II) recovery [4]. Below, we present the quantitative evidence substantiating these functional distinctions.

Quantitative Differentiation Table for CAS 89964-93-2 (XDC) Against Closest Analogs


Bifunctional Photoiniferter Activity Enables ABA Triblock Copolymer Synthesis (XDC vs. Monofunctional BDC)

In the photoiniferter-mediated polymerization of styrene (St), both p-xylylene bis(N,N-diethyldithiocarbamate) (XDC; CAS 89964-93-2) and benzyl N,N-diethyldithiocarbamate (BDC; monofunctional analog) proceed via a living radical mechanism. However, their different functionalities produce structurally divergent polymer precursors. XDC generates a soluble bifunctional polymer (telechelic polystyrene with two terminal dithiocarbamate groups) that serves as a polymeric photoiniferter for ABA triblock copolymer synthesis. In contrast, BDC generates only a monofunctional polymer capable of yielding solely AB diblock copolymers [1][2].

Living radical polymerization Photoiniferter Block copolymer synthesis

Avoidance of Gelation in Styrene Polymerization: XDC vs. Tetrafunctional DDC

When compared with 1,2,4,5-tetrakis(N,N-diethyldithiocarbamylmethyl)benzene (DDC), a tetrafunctional dithiocarbamate photoiniferter, XDC shows a critical advantage in processability. Under identical photopolymerization conditions with styrene, XDC (bifunctional) yields a fully soluble bifunctional polymer. In contrast, DDC (tetrafunctional) induces living radical polymerization accompanied by macroscopic gelation, rendering the product insoluble and unsuitable for subsequent block copolymer synthesis [1].

Controlled radical polymerization Cross-linking control Soluble polymer precursor

Copper(II)-Selective Electrode Performance: o-Xylene Bis(diethyldithiocarbamate) as a Neutral Carrier

The ortho-isomer of xylylene bis(diethyldithiocarbamate) (o-XEDTC, a close positional analog of CAS 89964-93-2) functions as a neutral carrier in PVC membrane electrodes, exhibiting a Nernstian slope of 28–29 mV per decade at 25 °C for Cu²⁺ activity across the range 10⁻¹ M to 10⁻⁵ M [1][2]. This potentiometric response demonstrates that the xylylene bis(diethyldithiocarbamate) scaffold, with its dual dithiocarbamate coordination sites, provides effective and selective copper(II) binding.

Ion-selective electrode Copper(II) potentiometric sensing Nernstian response

Selective Palladium(II) Extraction Kinetics vs. Dithizone

In the solvent extraction of Pd(II) from weakly acidic chloride media into chloroform, the rate law for extraction by o-xylylene bis(diethyldithiocarbamate) (o-XEDTC) was determined as: −d[Pd(II)]/dt = k₁[PdCl₃(H₂O)⁻][Q]org K_DR⁻¹ + k₂[PdCl₄²⁻][Q]org K_DR⁻¹, where Q = o-XEDTC and K_DR is the distribution constant between chloroform and water [1]. The extracted species was identified as PdCl₂(o-XEDTC). When compared with dithizone, o-XEDTC exhibits lower reactivity toward PdCl_n(H₂O)_(4−n)^(2−n)+, attributed to steric effects, yet enables selective Pd(II) recovery from mixtures containing Cu(II), Zn(II), Ni(II), and Co(II); iron(III) interference is masked by phosphate or pyrophosphate [1].

Solvent extraction Palladium recovery Radiochemical separation

Differentiated Application Profile: Radical Polymerization Agent vs. Vulcanization Accelerator (XDC vs. ZDEC)

CAS 89964-93-2 (XDC) and zinc diethyldithiocarbamate (ZDEC) both contain the N,N-diethyldithiocarbamate moiety, yet serve fundamentally different application domains. XDC (CAS 89964-93-2) functions as a photoiniferter for living radical polymerization and as a neutral carrier for ion-selective electrodes [1][2]. In contrast, ZDEC (CAS 14324-55-1) operates as an ultra-accelerator in sulfur vulcanization of natural and synthetic rubber, where its zinc center and dithiocarbamate ligands participate in cross-linking chemistry [3]. ZDEC is also associated with carcinogenic nitrosamine formation during vulcanization, an issue not relevant to XDC's polymerization applications [3].

Radical initiator Vulcanization accelerator Application divergence

Validated Application Scenarios for CAS 89964-93-2 (p-Xylylenebis(N,N-diethyldithiocarbamate)) Based on Quantitative Evidence


Synthesis of ABA Triblock Copolymers via Two-Step Living Radical Photoiniferter Polymerization

XDC's bifunctional photoiniferter character, demonstrated in the synthesis of soluble bifunctional polystyrene precursors, enables a two-step sequence: (Step 1) photopolymerization of Monomer A with XDC yields a telechelic polymer bearing two terminal dithiocarbamate groups; (Step 2) this polymeric photoiniferter is irradiated in the presence of Monomer B to produce ABA triblock copolymers. This capability is unique among diethyldithiocarbamate-based iniferters: monofunctional BDC yields only AB diblocks, while tetrafunctional DDC causes gelation [1][2].

Copper(II)-Selective Potentiometric Sensor Fabrication Using Xylylene Bis(diethyldithiocarbamate) as Neutral Carrier

The xylylene bis(diethyldithiocarbamate) scaffold has been validated as a neutral carrier in PVC membrane electrodes, exhibiting a Nernstian response (28–29 mV/decade) to Cu²⁺ across the activity range 10⁻¹–10⁻⁵ M [3][4]. This platform supports the development of copper(II)-selective sensors for environmental monitoring, industrial process control, and bioanalytical applications, where the bis-dithiocarbamate architecture provides chelating recognition not achievable with monodentate dithiocarbamate carriers.

Selective Solvent Extraction of Palladium(II) from Multi-Metal Chloride Matrices

Ortho-xylylene bis(diethyldithiocarbamate) (o-XEDTC) enables the selective extraction of Pd(II) from weakly acidic chloride media into chloroform, with demonstrated separation from Cu(II), Zn(II), Ni(II), and Co(II) [5]. The well-characterized extraction kinetics (two-term rate law) and the ability to mask Fe(III) interference with phosphate/pyrophosphate make this ligand class suitable for palladium recovery in radiochemical separations, spent catalyst recycling, and analytical preconcentration protocols.

Controlled Radical Polymerization of Vinyl Chloride for Functional PVC Synthesis

XDC has been specifically employed as a photoiniferter for the living radical polymerization of vinyl chloride in 1,2-dichloroethane at 30 °C, producing difunctional PVC that serves as a macro-photoiniferter for ABA block copolymer synthesis [6]. The ¹H NMR analysis confirmed the incorporation of dithiocarbamate end-groups, validating the living character of the polymerization and enabling access to PVC-based block copolymers that are inaccessible through conventional free-radical polymerization.

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